molecular formula C15H15N3OS B12132251 5-(2-Furyl)-4-methyl-3-[(3-methylphenyl)methylthio]-1,2,4-triazole

5-(2-Furyl)-4-methyl-3-[(3-methylphenyl)methylthio]-1,2,4-triazole

Cat. No.: B12132251
M. Wt: 285.4 g/mol
InChI Key: MDJZCJHYYXYMIX-UHFFFAOYSA-N
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Description

5-(2-Furyl)-4-methyl-3-[(3-methylphenyl)methylthio]-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Furyl)-4-methyl-3-[(3-methylphenyl)methylthio]-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylmethylamine with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to cyclization with thiourea under acidic conditions to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

5-(2-Furyl)-4-methyl-3-[(3-methylphenyl)methylthio]-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or the sulfur-containing group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylphenylmethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced triazole derivatives and thiol-containing compounds.

    Substitution: Substituted triazole derivatives with different functional groups.

Scientific Research Applications

5-(2-Furyl)-4-methyl-3-[(3-methylphenyl)methylthio]-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Furyl)-4-methyl-3-[(3-methylphenyl)methylthio]-1,2,4-triazole involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with receptors, leading to various biological effects. The triazole ring is known to bind to metal ions, which can influence enzyme activity and other biochemical pathways. The furyl and methylphenylmethylthio groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Furyl)-4-methyl-3-[(3-methylphenyl)methylthio]-1,2,4-triazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the furyl group enhances its aromaticity, while the methylphenylmethylthio group provides additional steric and electronic effects. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

3-(furan-2-yl)-4-methyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole

InChI

InChI=1S/C15H15N3OS/c1-11-5-3-6-12(9-11)10-20-15-17-16-14(18(15)2)13-7-4-8-19-13/h3-9H,10H2,1-2H3

InChI Key

MDJZCJHYYXYMIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2C)C3=CC=CO3

Origin of Product

United States

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